molecular formula C16H21N5O2S B2562478 N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380060-87-5

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2562478
CAS No.: 2380060-87-5
M. Wt: 347.44
InChI Key: SPTHJAFSHFEUBM-UHFFFAOYSA-N
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Description

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a piperidine ring substituted with a cyclopropanesulfonyl group. The combination of these structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the subsequent functionalization of the piperidine ring. One common synthetic route involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The piperidine ring is then introduced through a nucleophilic substitution reaction, and the cyclopropanesulfonyl group is added via sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct steric and electronic properties. This makes the compound a valuable tool for probing biological systems and developing new therapeutic agents.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c22-24(23,13-3-4-13)21-8-5-12(6-9-21)10-18-16-14-2-1-7-17-15(14)19-11-20-16/h1-2,7,11-13H,3-6,8-10H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTHJAFSHFEUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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